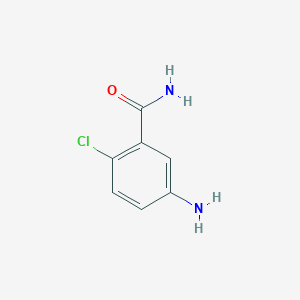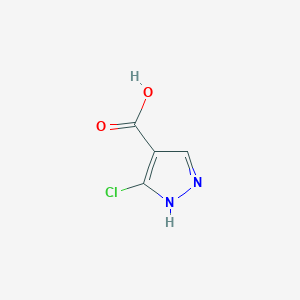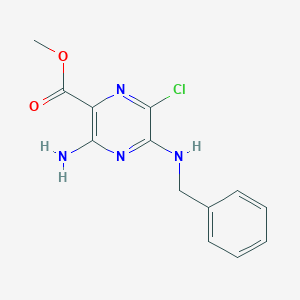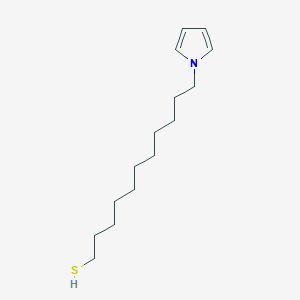
trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to a class of compounds known as biaryl compounds which are composed of two aromatic rings connected by a single carbon-carbon bond. This compound has been studied for its unique properties and potential applications in a variety of fields including organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) has been studied for its potential applications in scientific research. Its unique properties make it an ideal candidate for use in a variety of fields including organic synthesis, medicinal chemistry, and biochemistry. For example, it has been used in the synthesis of a variety of organic molecules, including drugs, dyes, and polymers. In addition, it has been used as a catalyst in the synthesis of peptides and other biological molecules.
Mecanismo De Acción
The mechanism of action of trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) is not fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows the compound to facilitate the formation of carbon-carbon bonds between two molecules, thus providing a suitable environment for the synthesis of organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) have not been extensively studied. However, it is believed that the compound can act as an inhibitor of certain enzymes, thus inhibiting their activity and potentially affecting the biochemical pathways in which they are involved. In addition, the compound has been found to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) in laboratory experiments is its high reactivity. This allows for the synthesis of a wide variety of organic molecules in a relatively short period of time. In addition, the compound is relatively non-toxic and can be handled safely in the laboratory environment. However, the compound is also expensive and is not widely available, which can limit its use in some experiments.
Direcciones Futuras
The potential applications of trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) are vast and there are many future directions that could be explored. For example, further research could be conducted into the compound's potential as an inhibitor of certain enzymes, as well as its potential to act as an antioxidant. In addition, further research could be conducted into the compound's potential applications in the synthesis of peptides and other biological molecules. Finally, further research could be conducted into the compound's potential applications in the fields of medicinal chemistry and drug design.
Métodos De Síntesis
The synthesis of trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) is achieved through a process known as Suzuki coupling. This process involves the combination of two reagents, a boronic acid and an organohalide, under mild conditions to form the desired product. The reaction is catalyzed by a palladium catalyst, which facilitates the formation of the carbon-carbon bond between the two reagents.
Propiedades
IUPAC Name |
1,2,3-trifluoro-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-13-19(22)21(24)20(18)23/h12-17H,2-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLZCWIEIKVPRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Propyl-4'-(2,3,4-trifluorophenyl)-1,1'-bi(cyclohexane) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B178994.png)
![2-[(4-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B179000.png)


![3-Phenylpyrido[2,3-e][1,2,4]triazine](/img/structure/B179012.png)





![2-Methyl-5-tosyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B179031.png)


